Benzyl 3-thienylacetate
Description
Contextualization within Thiophene-Containing Organic Esters
Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comnih.gov Thiophene-containing esters, such as Benzyl (B1604629) 3-thienylacetate, are a subclass of these compounds that combine the aromaticity and reactivity of the thiophene ring with the versatile chemistry of the ester group. This combination allows for a wide range of chemical modifications, making them valuable building blocks in organic synthesis. The ester functionality can be hydrolyzed to a carboxylic acid or can undergo transesterification, providing pathways to a variety of other derivatives. The thiophene ring itself can be functionalized through electrophilic substitution reactions, further expanding the molecular diversity that can be achieved. nih.gov
Significance in Heterocyclic Chemistry and Materials Science
The significance of Benzyl 3-thienylacetate and related thiophene esters in heterocyclic chemistry lies in their utility as intermediates for the synthesis of more complex molecules with potential biological activity. mdpi.com Thiophene derivatives have been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties. wikipedia.orgsigmaaldrich.commdpi.com
In materials science, the focus is on the unique properties conferred by the thiophene ring. Thiophene-based materials are known for their excellent thermal stability and desirable electronic and optical properties. smolecule.com The incorporation of thiophene units into polymers, for instance, can lead to materials with semiconducting or electrochromic behaviors. These properties are being explored for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. The specific geometry of the thiophene ring can influence the packing and morphology of polymeric chains, which in turn affects the material's performance. While direct research on this compound in materials science is not extensively documented, its structure suggests it could serve as a monomer or a precursor to monomers for the synthesis of novel thiophene-containing polymers and materials.
Overview of Advanced Research Trajectories
Advanced research involving thiophene-containing esters is moving towards the design and synthesis of highly functionalized molecules and materials with tailored properties. One key area of investigation is the development of new synthetic methodologies that allow for precise control over the substitution pattern on the thiophene ring. This is crucial for fine-tuning the electronic and physical properties of the resulting compounds.
Another significant research direction is the exploration of thiophene-based materials for sustainable applications. For example, research into biobased thiophene polyesters is gaining traction, with a focus on their enzymatic degradation and potential for recycling. Furthermore, the unique electrochemical properties of thiophene derivatives are being harnessed in the development of novel energy storage solutions, such as high-performance sodium-ion batteries.
The synthesis of complex heterocyclic systems that incorporate the thieno[2,3-b]thiophene (B1266192) scaffold, which can be derived from thiophene precursors, is also an active area of research, with potential applications in medicinal chemistry and materials science. These advanced research trajectories underscore the continuing importance of fundamental thiophene derivatives like this compound as starting points for innovation.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂O₂S | nih.govbiosynth.comscbt.com |
| Molecular Weight | 232.3 g/mol | biosynth.comscbt.com |
| CAS Number | 50893-37-3 | nih.gov |
| Appearance | Not specified | |
| Boiling Point | 340.8 °C at 760 mmHg | nih.gov |
| Density | 1.207 g/cm³ | nih.gov |
| Flash Point | 159.9 °C | nih.gov |
| Refractive Index | 1.591 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
50893-37-3 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
benzyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C13H12O2S/c14-13(8-12-6-7-16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9H2 |
InChI Key |
AFYCAIBLAZNEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Benzyl 3 Thienylacetate
Direct Esterification and Related Esterification Approaches
The synthesis of Benzyl (B1604629) 3-thienylacetate can be achieved through direct esterification methods, which involve the reaction of a carboxylic acid with an alcohol. The most classic approach is the Fischer-Speier esterification, a reversible acid-catalyzed reaction. In this method, 3-thienylacetic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed by refluxing the mixture. To favor the formation of the ester product, the equilibrium must be shifted to the right, which is commonly achieved by removing the water formed during the reaction via azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using an excess of one of the reactants. researchgate.netacs.orgpolympart.ir The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. acs.orgmdpi.com
For substrates that may be sensitive to strong acidic conditions, milder methods are preferred. The Steglich esterification is a notable alternative that proceeds under neutral conditions at room temperature. Current time information in Bangalore, IN.beilstein-journals.orgrsc.org This reaction utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). Current time information in Bangalore, IN.acs.org The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. rsc.org DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol to yield the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). Current time information in Bangalore, IN.rsc.org
Comparison of Direct Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification |
|---|---|---|
| Reactants | 3-Thienylacetic Acid, Benzyl Alcohol | 3-Thienylacetic Acid, Benzyl Alcohol |
| Catalyst/Reagents | Strong Acid (e.g., H₂SO₄, p-TsOH) researchgate.net | DCC or EDC, DMAP Current time information in Bangalore, IN.acs.org |
| Conditions | High Temperature (Reflux), Often requires water removal researchgate.net | Room Temperature, Mild/Neutral Current time information in Bangalore, IN. |
| Byproducts | Water | Urea derivative (e.g., DCU) Current time information in Bangalore, IN. |
| Advantages | Inexpensive reagents, Simple setup | Mild conditions, Suitable for sensitive substrates, High yields rsc.org |
| Disadvantages | Harsh conditions, Reversible reaction, Not suitable for acid-sensitive molecules tandfonline.com | More expensive reagents, Urea byproduct can complicate purification |
Palladium-Catalyzed Coupling Reactions in Thienylacetate Ester Synthesis
Advanced synthetic routes to thienylacetate esters, including the benzyl derivative, involve palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. One prominent strategy is the palladium-catalyzed carbonylation of a thienyl halide. beilstein-journals.orgorganic-chemistry.org In this approach, a substrate like 3-bromothiophene (B43185) or 3-iodothiophene (B1329286) can be coupled with benzyl alcohol in the presence of carbon monoxide (CO) gas and a palladium catalyst. beilstein-journals.orgacs.org
The catalytic cycle typically involves the oxidative addition of the thienyl halide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a thienoyl-palladium complex. Subsequent nucleophilic attack by benzyl alcohol (alcoholysis) and reductive elimination yields Benzyl 3-thienylacetate and regenerates the Pd(0) catalyst. organic-chemistry.org To circumvent the use of toxic CO gas, alternative CO sources like phenyl formate (B1220265) can be employed. organic-chemistry.orgrsc.org Other palladium-catalyzed reactions, such as the Suzuki wikipedia.orgmdpi.com or Heck organic-chemistry.orgwikipedia.org reactions, can also be adapted to form the necessary carbon-carbon bonds, although carbonylation is a more direct route to the ester functionality. For instance, α-arylation of an ester enolate with a thienyl halide is a powerful method for forming the C-C bond adjacent to the ester group. mdpi.comnih.govorganic-chemistry.org
Key Components in Palladium-Catalyzed Carbonylative Esterification
| Component | Example | Role in Reaction |
|---|---|---|
| Thienyl Substrate | 3-Bromothiophene, 3-Iodothiophene | Source of the thienyl group. Reactivity order: I > Br >> Cl. wikipedia.org |
| Alcohol | Benzyl alcohol | Nucleophile that forms the ester moiety. |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C beilstein-journals.org | Facilitates the oxidative addition, CO insertion, and reductive elimination steps. |
| Ligand | Triphenylphosphine (PPh₃), Xantphos, DPPP beilstein-journals.orgorganic-chemistry.org | Stabilizes the palladium center and modulates its reactivity and selectivity. |
| Base | Triethylamine (B128534) (Et₃N), Potassium Acetate (B1210297) organic-chemistry.orgwikipedia.org | Neutralizes the hydrogen halide byproduct and can assist in the alcoholysis step. |
| CO Source | Carbon Monoxide (gas), Phenyl formate organic-chemistry.orgrsc.org | Provides the carbonyl group for the ester functionality. |
Synthesis of Poly(alkyl thienylacetate esters)
Poly(alkyl thienylacetate esters) represent a class of functionalized polythiophenes where the polymer backbone provides conductivity and the ester side chains can be tailored to control properties like solubility and processability. acs.org These polymers are typically synthesized through oxidative polymerization of the corresponding alkyl thienylacetate monomers. acs.orgnycu.edu.tw
Electropolymerization is a common and effective technique for this synthesis. acs.orgrsc.org In this method, a monomer such as methyl 3-thienylacetate is dissolved in an appropriate solvent with a supporting electrolyte. Applying a specific oxidation potential to a working electrode (e.g., platinum or ITO glass) causes the monomer to oxidize, forming radical cations. rsc.org These reactive species then couple together, eliminating protons to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode surface. rsc.orgrsc.org The properties of the resulting polymer can be influenced by the polymerization conditions, including the solvent, electrolyte, applied potential, and monomer concentration. Chemical polymerization using oxidants like iron(III) chloride (FeCl₃) is another viable route. nycu.edu.twexpresspolymlett.com
Generation of Fluoroalkyl 3-Thienylacetates via Acid Chloride Intermediates
For the synthesis of specialized esters, such as those with fluoroalkyl groups, a two-step approach via an acid chloride intermediate is highly effective. This method avoids potentially problematic conditions like the high temperatures and strong acids of Fischer esterification. expresspolymlett.com
First, 3-thienylacetic acid is converted into the more reactive 3-thienylacetyl chloride. cdnsciencepub.comchemsrc.com This is typically accomplished by reacting the carboxylic acid with an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with gentle heating. expresspolymlett.comcdnsciencepub.com The excess reagent and volatile byproducts (SO₂ and HCl) can be easily removed by evaporation, yielding the crude acid chloride. cdnsciencepub.com
In the second step, the 3-thienylacetyl chloride is reacted with a fluoroalcohol (e.g., 2,2,2-trifluoroethanol). This reaction is generally rapid and high-yielding, proceeding at or below room temperature. Often, a non-nucleophilic base like pyridine (B92270) or triethylamine is added to scavenge the HCl produced during the reaction. This strategy has been successfully used to synthesize a series of poly(fluoroalkyl 3-thienylacetate)s. nycu.edu.tw
Two-Step Synthesis of Fluoroalkyl 3-Thienylacetates
| Step | Reaction | Typical Reagents | Key Intermediate/Product |
|---|---|---|---|
| 1. Acid Chloride Formation | Conversion of carboxylic acid to acid chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride expresspolymlett.comcdnsciencepub.com | 3-Thienylacetyl chloride |
| 2. Esterification | Reaction of acid chloride with fluoroalcohol | Fluoroalcohol (e.g., CF₃CH₂OH), Base (e.g., Pyridine) | Fluoroalkyl 3-thienylacetate |
This compound as a Monomer in Conjugated Polymer Synthesis
This compound can serve as a functional monomer in the synthesis of conjugated polythiophenes. In this context, the thiophene (B33073) ring provides the polymerizable unit essential for creating the π-conjugated backbone, which is responsible for the material's electronic and optical properties. The benzyl acetate group acts as a pendant side chain. This side group can significantly influence the final polymer's characteristics, such as improving its solubility in organic solvents, modifying its morphology, and providing a site for potential post-polymerization modification. The polymerization is typically achieved through oxidative methods, either chemically with an oxidant like FeCl₃ or electrochemically. rsc.orgexpresspolymlett.com
Copolymerization with Alkylthiophenes
To finely tune the properties of the resulting materials, this compound can be copolymerized with other thiophene-based monomers, such as simple 3-alkylthiophenes (e.g., 3-methylthiophene (B123197) or 3-hexylthiophene). beilstein-journals.orgrsc.org Copolymerization allows for the creation of polymers with a combination of properties derived from each monomer unit. For instance, the inclusion of 3-alkylthiophenes can enhance the polymer's conductivity and influence its packing in the solid state, while the this compound units can improve solubility and introduce specific functionalities. researchgate.nettandfonline.com Electrochemical copolymerization is a powerful technique for this purpose, as the composition of the resulting copolymer can often be controlled by adjusting the feed ratio of the monomers in the electrolytic solution. beilstein-journals.orgrsc.orgtubitak.gov.tr
Incorporation of Azo Chromophores in Polythiophene Backbones
A sophisticated derivatization strategy involves incorporating photoactive units, such as azo chromophores, into the polythiophene backbone. polympart.irtandfonline.com This creates materials with photoresponsive properties suitable for applications in optical data storage and nonlinear optics. expresspolymlett.comtandfonline.com One synthetic route involves preparing a specialized thienylacetate monomer that already contains an azo dye. For example, a monomer like 2-[N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl 3-thienylacetate has been synthesized and subsequently copolymerized with 3-alkylthiophenes. researchgate.netpolympart.ir
The synthesis of such a monomer is a multi-step process. The azo dye, which contains a hydroxyl or amino group, is esterified or amidated with 3-thienylacetic acid (or its acid chloride). This functionalized monomer is then polymerized, typically through chemical oxidation with FeCl₃ or via electrochemical methods. tandfonline.comexpresspolymlett.com The resulting polymer combines the conductivity of the polythiophene backbone with the photoisomerization capability of the azo chromophore side chains. researchgate.nettandfonline.com The presence of the chromophore is confirmed by spectroscopic methods like FTIR, which would show characteristic bands for the C=O ester group and the azo group. tandfonline.com
Novel Polythiophene Derivatives with Functional Side Chains
The development of novel polythiophene derivatives often involves the incorporation of functional side chains at the 3-position of the thiophene ring to enhance properties like solubility, processability, and electronic behavior. nih.gov this compound is a valuable precursor for creating monomers that can be polymerized to form these advanced materials. Two primary strategies are employed: functionalizing the monomer before polymerization or modifying the polymer after its formation. cmu.edu
By first hydrolyzing the benzyl ester of this compound to 3-thienylacetic acid, a key intermediate is formed. This acid can then be coupled with various molecules to introduce desired functionalities. For instance, new series of polythiophene derivatives have been synthesized by incorporating pyrazoline heterocycles at the C-3 position of the thiophene ring. nih.govnih.gov These modifications have been shown to yield polymers with good solubility, high fluorescence intensity, and notable thermal stability up to 590°C in air. nih.govnih.gov The synthesis is often achieved through chemical oxidative coupling polymerization using reagents like iron(III) chloride (FeCl₃). nih.govnih.gov
Similarly, introducing chromophore groups, such as azo dyes, as side groups on the polythiophene backbone can significantly alter the electrochemical and spectroelectrochemical behavior of the resulting polymers compared to simple poly(3-alkylthiophene) homopolymers. researchgate.net These functionalizations can impart unique properties like photoisomerization, making the materials suitable for optical devices and sensors. researchgate.net The choice of the functional side chain has a profound impact on the final polymer's characteristics.
Impact of Functional Side Chains on Polythiophene Properties
| Functional Side Chain Group | Resulting Polymer Property | Potential Application | Reference |
|---|---|---|---|
| Pyrazoline | Good solubility, high fluorescence (emissions at 505–550 nm), high thermal stability (up to 590°C), and electrical conductivity (~1.3 × 10⁻⁶ S/cm). nih.govnih.gov | Optoelectronic devices | nih.govnih.gov |
| Azo Dye (e.g., 2-[N-ethyl-N-[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl) | Alters electrochemical and spectroelectrochemical behavior; enables photoisomerization and optically induced birefringence. researchgate.net | Optical data storage, sensors | researchgate.net |
| Carboxylic Acid | Improves ion transport and binding, can lower threshold potential in transistors. nsf.gov | Organic electrochemical transistors (OECTs), biosensors | nsf.gov |
| Ethylene (B1197577) Glycol | Enhances swelling and facilitates ion transport, leading to high volumetric capacitance. nih.gov | Bioelectronics, OECTs | nih.gov |
| Triphenylamine | Acts as an electron-donating moiety, enhancing hole-transporting properties. mdpi.com | Polymer solar cells, field-effect transistors | mdpi.com |
Strategic Chemical Transformations and Functional Group Interconversions
The benzyl group of this compound is an excellent protecting group for the carboxylic acid functionality, allowing for transformations on the thiophene ring. However, the ester linkage itself is the primary site for strategic chemical transformations to create functionalized monomers. The most fundamental transformation is the cleavage of the benzyl ester to yield 3-thienylacetic acid. This can be readily accomplished via catalytic hydrogenation or hydrolysis.
Once the free carboxylic acid (3-thienylacetic acid) is obtained, it becomes a versatile platform for a wide array of functional group interconversions. Standard organic chemistry techniques can be employed to create amides, other esters, or activated esters for further coupling. For example, the acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, which can then react with various amines or alcohols.
A particularly strategic transformation involves the reaction of 3-thienylacetic acid with N-hydroxysuccinimide to form an N-succinimido ester. hud.ac.uk This activated ester is highly reactive towards primary amine groups, making it an ideal building block for bioconjugation or for creating polymerizable monomers designed to bind with biological molecules. hud.ac.uk
Key Transformations of the 3-Thienylacetate Moiety
| Starting Functional Group | Transformation | Typical Reagents | Resulting Functional Group | Significance |
|---|---|---|---|---|
| Benzyl Ester | Hydrolysis / Hydrogenolysis | H₂O/Acid or Base; H₂/Pd-C | Carboxylic Acid | Unveils the reactive acid for further functionalization. |
| Carboxylic Acid | Esterification | Alcohol (R-OH), Acid Catalyst | Ester (R-O-C=O) | Introduces new functional side chains via an alcohol. |
| Carboxylic Acid | Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (R-NH-C=O) | Creates stable amide linkages for robust side chains. |
| Carboxylic Acid | Activation | N-Hydroxysuccinimide (NHS), DCC | N-succinimido Ester | Creates a monomer ready for covalent immobilization of biomolecules. hud.ac.uk |
| Benzyl Ester | Transesterification | Alcohol (R-OH), Catalyst | New Ester (R-O-C=O) | Directly swaps the benzyl group for a different functional alcohol. |
Derivatization for Enhanced Analytical Performance in Advanced Separations
Derivatization of this compound is a key strategy for developing materials with superior performance in analytical applications, such as chemical sensors and biosensors. By converting the parent compound into specific monomers, polymers can be synthesized that are tailored for high-performance detection and separation.
A prominent example is the development of enzyme biosensors using novel functionalized polythiophene matrices. hud.ac.uk In this approach, monomers such as N-succinimido thiophene-3-acetate (derived from 3-thienylacetic acid) are copolymerized with a simpler monomer like 3-methylthiophene. hud.ac.uk The resulting copolymer film contains active ester groups that can covalently bind to amine residues on enzymes, such as glucose oxidase. hud.ac.uk This method of immobilization leads to biosensors with excellent analytical characteristics, including fast response times (within 4 seconds), high stability, and excellent current response to analytes like glucose. hud.ac.uk Studies have demonstrated that these biosensors maintain 85-96% of their activity after seven days and between 50-78% after one month. hud.ac.uk
Furthermore, the functional groups on the polythiophene side chains play a critical role in the performance of organic electrochemical transistors (OECTs), which are highly sensitive devices used in bioelectronics. nsf.govnih.gov Side chains containing moieties like carboxylic acids or ethylene glycol can enhance ion transport and swelling of the polymer film in aqueous environments. nsf.govnih.gov This leads to improved device performance, such as a higher volumetric capacitance and increased transconductance, which are crucial for sensitive detection. nsf.govnih.gov
Analytical Performance of Derivatized Polythiophenes
| Derivative/Copolymer System | Application | Key Performance Metrics | Reference |
|---|---|---|---|
| Copolymers of N-succinimido thiophene-3-acetate / 3-methylthiophene | Amperometric Glucose Biosensor | Response Time: < 4 seconds; Stability: 85-96% after 7 days; Repeatability: >90%; Reproducibility: >80%. hud.ac.uk | hud.ac.uk |
| Polythiophene with Carboxylic Acid Side Chains | Organic Electrochemical Transistor (OECT) | Can induce a large shift to lower threshold potentials (Vth) and increase drain current. nsf.gov | nsf.gov |
| Polythiophene with Ethylene Glycol Side Chains (e.g., P3MEEET) | OECT / Bioelectronics | Exhibits very high volumetric capacitance (up to 242 ± 17 F/cm³), indicating efficient ion injection and transport. nih.gov | nih.gov |
Molecular Structure, Reactivity, and Mechanistic Elucidation of Benzyl 3 Thienylacetate and Analogs
Theoretical and Computational Investigations of Molecular and Electronic Structure
Theoretical and computational chemistry provide powerful tools for understanding the fundamental properties of molecules like Benzyl (B1604629) 3-thienylacetate. These methods allow for the exploration of molecular geometries, stabilities, and electronic characteristics that are often difficult to determine experimentally.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for predicting molecular geometries and the relative energies of different conformations. researchgate.net For esters like Benzyl 3-thienylacetate, DFT can be employed to analyze the rotational barriers around the single bonds, such as the C-O and C-C bonds of the ester group, to determine the most stable three-dimensional arrangement of the atoms.
While specific DFT studies on the conformational preferences of this compound were not identified in the reviewed literature, research on analogous molecules such as ethyl acetate (B1210297) and various thiophene (B33073) derivatives demonstrates the utility of this approach. ukm.myresearchgate.net For instance, DFT calculations on ethyl acetate have been used to determine the energy differences between its conformers, providing insight into the conformational effects on its reactivity. ukm.my Similar studies on thiophene-containing compounds have successfully elucidated their electronic and structural properties. researchgate.net A DFT analysis of this compound would similarly map its potential energy surface to identify low-energy conformers and the transition states that separate them, which is crucial for understanding its reactivity.
Thermochemical Analysis and Isomer Stability
Thermochemical analysis involves the study of the energy changes that occur during chemical reactions. Computational methods can be used to calculate key thermochemical properties such as the heat of formation, enthalpy, and Gibbs free energy for different isomers. iastate.edu This information is vital for predicting the relative stability of isomers and understanding their equilibrium distributions.
For this compound, this analysis would involve comparing its calculated stability to that of other isomers, such as Benzyl 2-thienylacetate or (thien-3-yl)methyl benzoate. The isomer with the lowest calculated Gibbs free energy is predicted to be the most stable. Although specific computational studies detailing the thermochemical analysis and isomer stability of this compound are not prevalent in the surveyed literature, the principles of computational thermochemistry are well-established for making such predictions. iastate.edu
Reaction Kinetics and Mechanistic Pathways
The study of reaction kinetics and mechanisms provides a detailed picture of how chemical reactions occur. For aryl thienylacetates, including benzyl analogs, significant research has focused on base-promoted elimination reactions.
Ketene-Forming Elimination Reactions of Aryl Thienylacetates
Aryl thienylacetates undergo ketene-forming elimination reactions when promoted by amine bases. nih.govacs.org Kinetic studies of these reactions, specifically with substrates like ArCH₂CO₂C₆H₃-2-X-4-NO₂, where 'Ar' is a thienyl group, have been conducted in 70 mol % acetonitrile (B52724) (aq). nih.govacs.org These investigations reveal that the reaction mechanism can shift between a concerted E2 pathway and a stepwise E1cb (Elimination, Unimolecular, conjugate Base) pathway. acs.org
The specific mechanism depends heavily on the nature of the leaving group. nih.gov
E2 Mechanism: When the leaving group is good (e.g., when X = CF₃ and NO₂), the reactions follow second-order kinetics. This is indicative of an E2 mechanism, where the proton is abstracted by the base at the same time as the leaving group departs. nih.gov
Competing E1cb Mechanism: As the leaving group becomes poorer (e.g., when X = H, OCH₃, and Cl), the E2 transition state becomes more skewed toward proton transfer, and a competing E1cb mechanism becomes significant. nih.gov In the E1cb pathway, a carbanionic intermediate is formed in a first step, which then expels the leaving group in a second step. acs.org
The rates of these elimination reactions are typically monitored by observing the increase in UV-Vis absorption corresponding to the formation of the aryloxide leaving group. acs.org
Structure-Reactivity Correlations in Ester Cleavage and Formation
The relationship between the structure of aryl thienylacetates and their reaction rates provides valuable insight into the mechanism of ester cleavage. Key correlations have been established through kinetic studies:
Brønsted β values: These values, derived from plots of the logarithm of the rate constant versus the pKa of the base, indicate the degree of proton transfer in the transition state. For the E2 elimination of aryl thienylacetates with good leaving groups, β values are in the range of 0.30–0.64. nih.gov
βlg (leaving group) values: These values correlate the reaction rate with the pKa of the leaving group and indicate the extent of C-OAr bond cleavage in the transition state. For the same E2 reactions, |βlg| values are between 0.31 and 0.52. nih.gov
Effect of the β-Aryl Group: The thienyl group at the β-position plays a significant role. It can stabilize the partial double bond character that develops in the ketene-forming transition state. acs.org Furthermore, heterocyclic groups like thienyl can facilitate a shift towards the E1cb mechanism by stabilizing the negative charge at the β-carbon in the carbanionic intermediate. acs.org When the β-aryl group was changed from thienyl to phenyl in acetonitrile, the Brønsted β value increased, indicating a transition state with more Cβ-H bond breaking. researchgate.net This highlights the greater double bond stabilizing ability of the thienyl group in the transition state. researchgate.net
The formation of benzyl esters, including this compound, can be achieved through various synthetic methods, such as the direct esterification of carboxylic acids with benzyl alcohol or the reaction of carboxylate salts with benzyl halides. researchgate.netorganic-chemistry.org The reactivity in these formation reactions is also governed by structural factors, such as the nucleophilicity of the carboxylate and the electrophilicity of the benzylating agent.
Analysis of Transition States and Intermediates in Catalyzed Processes
The analysis of Brønsted β and βlg values provides a detailed picture of the E2 transition state in the base-promoted elimination of aryl thienylacetates. For reactions proceeding via the E2 mechanism, the transition state involves the simultaneous breaking of the Cβ-H bond and the Cα-OAr bond. nih.govresearchgate.net
The structure of this transition state is not static; it changes with the reaction conditions and substrate structure:
With a better leaving group, both the Brønsted β and |βlg| values decrease, suggesting a more reactant-like transition state. nih.gov
Changing the base-solvent system from an aqueous acetonitrile medium to pure acetonitrile results in a more symmetrical transition state with similar extents of Cβ-H and Cα-OAr bond cleavage. researchgate.net
As noted previously, making the leaving group poorer pushes the E2 transition state to become more E1cb-like, with increased C-H bond cleavage and a greater buildup of negative charge on the β-carbon. nih.gov
In the competing E1cb mechanism, a distinct carbanionic intermediate (ArC⁻HCO₂Ar') is formed. The stability of this intermediate is a key factor in determining the reaction pathway, and the electron-withdrawing nature of the thienyl group can contribute to this stability. acs.org
Interactive Data Table: Kinetic Parameters for Ketene-Forming Elimination Reactions
The following table summarizes key kinetic data from studies on aryl thienylacetates, illustrating the structure-reactivity relationships.
Spectroscopic Analysis for Structural and Electronic Characterization
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound and for probing its electronic properties. A multi-faceted approach, combining vibrational, magnetic resonance, electronic, and mass spectrometric methods, provides a comprehensive characterization of the compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers detailed insights into the functional groups and bonding arrangements within this compound. The spectra are characterized by absorption bands or scattering peaks corresponding to the vibrational frequencies of specific bonds. mdpi.com
In the FTIR spectrum of this compound, a strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. Another significant band, corresponding to the C-O stretching vibration of the ester, would appear in the 1150-1250 cm⁻¹ range. The presence of the thiophene ring is confirmed by C-S stretching vibrations, typically observed in the 840-850 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations from both the benzyl and thienyl moieties are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would produce signals in the 1450-1600 cm⁻¹ range. scielo.br
Raman spectroscopy provides complementary information. lancs.ac.uk The symmetric vibrations of the aromatic rings and the C-S bond in the thiophene ring are expected to be particularly Raman active. mdpi.com Analysis of thiophene derivatives shows characteristic Raman peaks related to the unique unsaturated five-membered ring structure. researchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
| Ester | C=O Stretch | 1735 - 1750 | FTIR (Strong) |
| Ester | C-O Stretch | 1150 - 1250 | FTIR (Strong) |
| Aromatic Rings | C-H Stretch | > 3000 | FTIR/Raman |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | FTIR/Raman |
| Thiophene | C-S Stretch | 840 - 850 | FTIR/Raman |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. researchgate.net For this compound, both ¹H and ¹³C NMR spectra provide definitive structural confirmation. rsc.org
The ¹H NMR spectrum is expected to show distinct signals for each set of chemically non-equivalent protons. The five protons of the benzyl group's phenyl ring would typically appear as a multiplet in the aromatic region, around δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are expected to produce a sharp singlet at approximately δ 5.1-5.3 ppm. rsc.org The protons on the thiophene ring will appear as multiplets in the δ 7.0-7.5 ppm range, with their specific chemical shifts and coupling patterns confirming the 3-substitution pattern. The methylene protons adjacent to the thiophene ring (-CH₂-Th) would likely be observed as a singlet around δ 3.8 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. The ester carbonyl carbon is expected to have a chemical shift in the range of δ 170-172 ppm. The benzylic methylene carbon (-O-CH₂-) would appear around δ 66-67 ppm. rsc.org Carbons of the benzyl ring would resonate in the δ 127-136 ppm region, while the thiophene ring carbons would also appear in the aromatic region, typically between δ 125 and δ 135 ppm. The methylene carbon adjacent to the thiophene ring would be found further upfield.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (Benzyl) | 7.3 - 7.4 | Multiplet |
| Benzylic -CH₂- | 5.1 - 5.3 | Singlet |
| Thienyl-H | 7.0 - 7.5 | Multiplet |
| Methylene -CH₂- (Thienyl) | ~ 3.8 | Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 172 |
| Benzylic (-O-CH₂-) | 66 - 67 |
| Phenyl Carbons (Benzyl) | 127 - 136 |
| Thienyl Carbons | 125 - 135 |
| Methylene (-CH₂-, Thienyl) | ~ 35 |
Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, provides information on the electronic transitions within the molecule. The chromophores in this compound are the benzyl group and the thiophene ring.
The UV-Vis absorption spectrum is expected to show absorptions arising from π → π* transitions within these aromatic systems. The analog benzyl acetate exhibits an excitation peak at 258 nm. aatbio.com The thiophene ring also contributes to absorption in the UV region. Studies on various thiophene derivatives show that the position of the absorption bands can be influenced by substituents, with electron-withdrawing groups leading to a bathochromic (red) shift. researchgate.net
Many thiophene-containing compounds are known to be fluorescent, typically emitting in the blue region of the visible spectrum. researchgate.netniscpr.res.in Upon excitation at its absorption maximum, this compound may exhibit fluorescence emission. The fluorescence properties, including quantum yield and lifetime, would be dependent on the molecular structure and the solvent environment. rajpub.com For example, some benzothiazolylthienothiophene derivatives have been shown to emit light between 380 and 450 nm. researchgate.netniscpr.res.in
Mass spectrometry (MS) is used to confirm the molecular weight and can help in structural elucidation through analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₂O₂S, corresponding to a molecular weight of approximately 232.3 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight. The fragmentation pattern is highly predictable for benzyl esters. A very prominent peak is expected at m/z 91, corresponding to the formation of the stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. researchgate.netresearchgate.net This is a characteristic fragmentation for compounds containing a benzyl group. libretexts.org Other potential fragments would arise from the cleavage of the ester bond, leading to ions corresponding to the thienylacetyl group or loss of the entire benzyl group.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragment Name |
| ~232 | [C₁₃H₁₂O₂S]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium Ion |
| 141 | [C₆H₅O₂S]⁺ | [M - C₇H₇]⁺ |
| 125 | [C₆H₅S]⁺ | Thienylmethyl Cation |
Crystallographic Studies of Thienylacetate Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice.
While the specific crystal structure of this compound is not detailed in the available literature, studies on analogous thiophene derivatives provide valuable insights into the expected structural features. For instance, the crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea has been determined to crystallize in the monoclinic space group P2₁. eurjchem.com Another related compound, a t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, was found to crystallize in the monoclinic space group P21/n, with the piperidine ring adopting a chair conformation. researchgate.net
A crystallographic study of this compound would determine the planarity of the thiophene ring, the conformation of the ester group, and the relative orientation of the benzyl and thienyl moieties. Such data is crucial for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, which govern the solid-state properties of the material and can influence its reactivity and physical characteristics. researchgate.net
Applications of Benzyl 3 Thienylacetate in Advanced Materials and Polymer Science
Development of Organic Semiconductors and Electronic Materials
Thiophene-based molecules are a cornerstone in the field of organic electronics due to their excellent charge transport properties and environmental stability. nih.gov Thiophene-3-acetic acid is specifically identified as a key compound in the production of organic semiconductors. chemimpex.com The incorporation of the T3AA moiety into molecular structures allows for the synthesis of materials used in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govchemimpex.com
The electronic structure of polymers derived from thiophene (B33073) acetate (B1210297) has been a subject of detailed investigation. A study on poly(thiophene-3-methyl acetate), a closely related polymer, revealed that the π-conjugation length, which is crucial for semiconductor performance, is influenced by factors such as polymer concentration and the solvent used during processing. researchgate.net Quantum mechanical calculations have shown that the interactions between the π-conjugated polythiophene backbone and the acetate side groups are relatively weak, but the polymer's conformation (e.g., anti-gauche vs. all-anti) significantly impacts the energy of the lowest electronic transition, with predicted values of 2.8 eV and 1.9 eV, respectively, for an infinite polymer chain. researchgate.net This ability to tune electronic properties through structural control is fundamental to the design of new organic semiconductors.
| Property | Observation in Poly(thiophene-3-methyl acetate) | Significance |
| π-Conjugation | Increases with polymer concentration in chloroform (B151607) solution, causing a red shift in UV-vis absorbance. researchgate.net | Longer conjugation length generally leads to improved charge transport and lower bandgap. |
| π-π Transition Energy* | Decreases with solvent volatility in concentrated solutions; increases with nanofilm thickness. researchgate.net | Indicates that processing conditions and solid-state packing influence the material's optical and electronic properties. |
| Backbone Conformation | The calculated energy transition for an all-anti conformation (1.9 eV) is significantly lower than for an anti-gauche conformation (2.8 eV). researchgate.net | Demonstrates the critical role of molecular geometry in determining the semiconductor's bandgap. |
Fabrication of Conductive Polymers and Functionalized Polymeric Systems
Conductive polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. Benzyl (B1604629) 3-thienylacetate serves as a precursor to poly(3-thiophene acetic acid) (PTAA), a functional conductive polymer. The electrochemical oxidation of T3AA in a suitable solvent like dry acetonitrile (B52724) has been shown to successfully form a conducting polymeric film on an electrode surface. sigmaaldrich.com This direct polymerization provides a straightforward method for creating functional electroactive surfaces.
The defining feature of Benzyl 3-thienylacetate and its acid form (T3AA) is the carboxylic acid group attached to the thiophene ring via a methylene (B1212753) spacer. This carboxyl group is a versatile reactive handle that can be preserved post-polymerization, yielding an electroactive polythiophene backbone decorated with functional side chains. This is a key strategy for creating "task-specific" materials. For example, the synthesis of a monomer named Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) from T3AA allows for the creation of novel homopolymers and copolymers with bithiophene and pyrrole (B145914) through both chemical and electrochemical polymerization techniques. metu.edu.tr
The presence of the carboxylic acid group can also be used to mediate interactions with other materials. In one study, the -COOH function of T3AA was used to stabilize magnetite (Fe3O4) nanoparticles in an organic solvent by reacting with surface hydroxyl groups. acs.org Subsequent electropolymerization of this monomer-nanoparticle composite yielded a polythiophene-magnetite layer, creating a conductive polymer-based electrode with magnetic behavior. acs.org This demonstrates the utility of the reactive group in fabricating advanced composite materials.
The optical properties of polythiophenes can be tuned by creating copolymers with different functional monomers. While direct studies on the photochromic or thermochromic properties of PTAA are not widely reported, research on related systems shows that this is a viable strategy. For instance, thiophene-derived copolymers incorporating pyrene (B120774) groups have been synthesized and shown to exhibit thermochromism, where their transmittance spectra show a clear temperature-dependent behavior. researchgate.net The incorporation of different functional units into the polymer backbone, a process for which this compound is a suitable candidate monomer, can induce conformational changes in response to thermal stimuli, thereby altering the electronic structure and optical properties of the material.
Utilization in Functionalized Polymers and Dyes
The acetic acid moiety of T3AA makes it a valuable precursor in the synthesis of more complex functional molecules, including specialized polymers and dyes. chemimpex.com In the field of dye-sensitized solar cells (DSSCs), thiophene-based structures are often used as the π-bridge to connect electron donor and acceptor groups. The synthesis of heterocyclic dyes frequently involves the use of molecules with carboxylic acid groups, such as cyanoacetic acid, which act as both an electron acceptor and an anchoring group to the titanium dioxide (TiO2) electrode. mdpi.com Thiophene-3-acetic acid is a common precursor for synthesizing trimers and other oligomers that serve as the core structures for these functional dyes. nih.gov
The polymerization of T3AA itself yields a functional polymer, PTAA, which can be converted into various polyelectrolytes through neutralization reactions with different bases. researchgate.net These polyelectrolytes combine a hydrophobic polythiophene backbone with hydrophilic ionic side groups, leading to materials with unique solubility and self-assembly characteristics. researchgate.net
Integration into Sensing Platforms and Biosensors
One of the most developed applications for polymers derived from T3AA is in the field of biosensors. The carboxylic acid groups on the PTAA backbone provide ideal covalent attachment points for biorecognition elements like enzymes or antibodies. mdpi.comnih.gov
Researchers have successfully fabricated a functionalized conductive electrotextile by copolymerizing pyrrole and T3AA onto a polypropylene (B1209903) fiber matrix. mdpi.com The resulting material gained electrical conductivity while presenting accessible -COOH groups for subsequent biomolecule immobilization, making it a promising platform for pathogen detection. mdpi.com The concentration of T3AA used during polymerization was found to directly influence the coating morphology, resistivity, and the number of available binding sites. mdpi.com
In another application, a functional poly(thiophene) electrode was created by the electro-oxidative copolymerization of thiophene, 2-aminophenol, and T3AA. nih.gov This terpolymer incorporated both hydroxyl (-OH) and carboxylic acid (-COOH) groups, which dramatically increased the hydrophilicity of the electrode surface. This modified electrode was then used to immobilize the enzyme horseradish peroxidase for the sensitive detection of hydrogen peroxide (H2O2). nih.gov
The synthesis of PTAA nanowires via electrochemical polymerization using macromolecular templates represents another advancement for sensor applications. rsc.org These high-aspect-ratio structures offer a large surface area for functionalization and interaction with analytes, demonstrating good electrochemical responsiveness. rsc.org
| Biosensor Application | Monomers Used | Functional Group | Target Analyte/Use |
| Conductive Electrotextile | Pyrrole, 3-Thiopheneacetic acid (T3AA) | Carboxylic Acid (-COOH) | Pathogen capture and detection mdpi.com |
| Functional Electrode | Thiophene, 2-Aminophenol, T3AA | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Hydrogen Peroxide (H2O2) nih.gov |
| Enzymatic Biosensor | Thiophene, 3-Thiophenecarboxylic acid | Carboxylic Acid (-COOH) | Glucose (via Glucose Oxidase) koreascience.kr |
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models
Evaluation of Antimicrobial Properties
While direct studies on Benzyl (B1604629) 3-thienylacetate are limited, research into structurally related benzyl acetate (B1210297) derivatives provides insight into the potential antimicrobial activity of this class of compounds. Benzyl alcohol derivatives are noted for their antibacterial efficacy. dergipark.org.tr
In one study, a series of five benzyl acetate derivatives were synthesized and tested against Staphylococcus aureus (a Gram-positive bacterium) and Shigella spp (a Gram-negative bacterium) using the disc diffusion method. dergipark.org.trdergipark.org.tr All five compounds tested demonstrated inhibitory effects against both organisms at a concentration of 100 µg/ml. dergipark.org.trdergipark.org.tr The most significant zones of inhibition recorded were 16.5 mm against Staphylococcus aureus and 17.5 mm against Shigella spp. dergipark.org.tr Similarly, other studies have noted that benzyl bromide derivatives show considerable activity against Gram-positive bacteria and fungi. nih.gov
The antimicrobial potential of compounds containing a benzylcarboxamide fragment attached to a thiophene (B33073) ring has also been investigated. nuph.edu.ua These related structures showed high activity against strains of Staphylococcus aureus and Bacillus subtilis. nuph.edu.ua
Table 1: Antimicrobial Activity of select Benzyl Acetate Derivatives
| Compound | Concentration (µg/ml) | Zone of Inhibition vs. Staphylococcus aureus (mm) | Zone of Inhibition vs. Shigella spp (mm) |
|---|---|---|---|
| 3d | 100 | 16.5 | Not specified |
| 3e | 100 | Not specified | 17.5 |
| 3e | 50 | Not specified | 12.0 |
| 3a | 50 | 9.0 | 9.0 |
| 3d | 50 | 9.0 | 8.0 |
| 3b | 50 | 9.5 | 7.0 |
| 3c | 50 | 8.0 | Not specified |
Data sourced from a study on benzyl acetate derivatives, which are structurally related to Benzyl 3-thienylacetate. dergipark.org.trdergipark.org.tr
Assessment of Antioxidant Activity
This compound is a compound of interest for its potential antioxidant properties. ontosight.ai However, specific experimental studies detailing its capacity to scavenge free radicals or inhibit oxidative processes were not found in the reviewed literature. Research into other complex benzyl derivatives, such as polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones, has shown significant antioxidant capacity, including lipoxygenase inhibitory effects and ABTS+ scavenging activity. mdpi.com These findings in related but structurally distinct molecules suggest that the benzyl group can be a component of potent antioxidants, warranting future investigation into this compound itself.
Studies on Interactions with Biological Macromolecules and Cellular Components
Molecular modeling studies on related benzyl acetate derivatives predict interactions with key enzymes. dergipark.org.tr Molecular docking simulations have shown that these compounds have an affinity for the active site of E. coli carbonic anhydrase, where they may block access to the Zn2+ cofactor. dergipark.org.tr While this does not represent direct experimental evidence for this compound, it suggests a potential mechanism of action for this class of compounds.
Specific receptor binding assays for this compound have not been reported. However, broader research into various benzyl derivatives has demonstrated their potential to interact with significant biological receptors. For instance, certain benzyl derivatives isolated from the fungus Eurotium repens showed binding affinity for human opioid and cannabinoid receptors. nih.gov In other studies, N-benzyltryptamines have been assessed for their affinity and activity at human 5-HT2 receptor subtypes. researchgate.net These studies indicate that the benzyl moiety can be a key structural feature for receptor interaction, though specific affinities for this compound remain to be determined.
Direct evidence of this compound modulating key inflammatory signaling pathways is not currently available. However, extensive research on the related compound Benzyl isothiocyanate (BITC) provides a model for how a benzyl-containing compound can influence these pathways.
BITC has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS) in macrophage cell lines. nih.govresearchgate.net It reduces the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net The mechanism for this effect involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net Specifically, BITC inhibits the phosphorylation and degradation of the inhibitor of NF-κB (IκBα), preventing the translocation of the p65 subunit of NF-κB into the nucleus. nih.govresearchgate.net
Furthermore, BITC has been found to suppress the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including Extracellular signal-Regulated Kinase (ERK)1/2 and p38. nih.govmdpi.com In other contexts, TNF-α itself can induce lipolysis through the ERK/PKA/HSL signaling pathway, an effect that is ameliorated by BITC. nih.gov These findings on BITC suggest that this compound could potentially exert anti-inflammatory effects by modulating these critical cellular pathways, though this requires direct experimental verification.
Exploration in Preclinical Models of Inflammation
While no preclinical inflammation studies specifically using this compound were identified, the effects of the related compound Benzyl isothiocyanate (BITC) have been explored in animal models. In a mouse model of skin inflammation, topically applied BITC was shown to inhibit ear edema induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govresearchgate.net This anti-inflammatory effect was consistent with in vitro findings, showing reduced expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the treated skin tissue. nih.govresearchgate.net These results demonstrate that a benzyl-containing compound can exert potent anti-inflammatory effects in a preclinical in vivo model, supporting the rationale for future investigations into the activity of this compound. nih.gov
Role as a Precursor or Lead Compound in Drug Discovery Research
This compound and its core structure, the 3-thienylacetic acid moiety, represent a valuable scaffold in medicinal chemistry, serving as a foundational template for the design and synthesis of novel therapeutic agents. The thiophene ring, a bioisostere of the benzene (B151609) ring, offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles of drug candidates. Researchers have leveraged the reactivity of the thiophene core and the acetic acid side chain to generate diverse libraries of compounds with a wide range of pharmacological activities.
The versatility of the 3-thienylacetic acid framework allows for chemical modifications at several key positions, including the thiophene ring, the acetyl group, and the ester moiety. These modifications can lead to the optimization of drug-like properties and the fine-tuning of interactions with biological targets. Thiophene derivatives have been investigated for a multitude of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. nih.govontosight.ai The commercial anti-inflammatory drugs Tinoridine and Tiaprofenic acid, for example, feature a thiophene core, underscoring the therapeutic potential of this heterocyclic motif. nih.gov
Detailed research findings have demonstrated that derivatives synthesized from thiophene-containing precursors exhibit significant biological effects in preclinical models. For instance, the synthesis of novel thiophene derivatives through methods like the Gewald reaction has yielded compounds with promising anti-cancer and antioxidant properties. impactfactor.org In one study, certain synthesized thiophene compounds displayed notable anti-cancer efficacy against a panel of cancer cell lines, with some derivatives also exhibiting excellent antioxidant activity. impactfactor.org
Furthermore, the structural backbone of 3-thienylacetic acid is a key component in the development of compounds targeting inflammatory pathways. The presence of carboxylic acids, esters, amines, and amides attached to a thiophene ring has been shown to be important for anti-inflammatory activity, particularly for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov This highlights the role of the 3-thienylacetate scaffold as a lead structure for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Synthetic Routes and Catalyst Development
The development of novel catalysts is central to modern organic synthesis. For compounds like Benzyl (B1604629) 3-thienylacetate, research is moving beyond simple acid catalysts towards transition metal-based systems and heterogeneous catalysts. mdpi.com Transition metals such as palladium, ruthenium, and titanium are known to be highly effective in a variety of chemical transformations and could offer new pathways for synthesis. researchgate.netiaea.org For instance, palladium-catalyzed carbonylation reactions could provide a sustainable route for producing similar arylacetates. Furthermore, the use of heterogeneous catalysts is gaining traction as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is both economically and environmentally beneficial. mdpi.com Research into catalyst trapping and deactivation, particularly with nickel-based catalysts used for thiophene (B33073) polymerization, can provide valuable insights into creating more robust catalytic systems for thiophene derivatives. coventry.ac.uk
| Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|
| Transition Metals (e.g., Pd, Ru, Ti) | High efficiency, selectivity, and functional group tolerance. researchgate.netiaea.org | Developing novel cross-coupling and carbonylation reactions. |
| Heterogeneous Catalysts | Easy separation, reusability, reduced waste. mdpi.com | Designing solid acid catalysts or supported metal catalysts. |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Enzymatic esterification and transesterification in green solvents. |
Advanced Computational Modeling for Structure-Function Relationships
Advanced computational modeling has become an indispensable tool for predicting the properties of molecules and guiding experimental research. For Benzyl 3-thienylacetate, computational methods can elucidate the relationship between its molecular structure and its chemical, electronic, and biological functions.
Density Functional Theory (DFT) is a powerful method for calculating the electronic properties of thiophene derivatives. mdpi.comiaea.org These calculations can determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting the compound's reactivity and its potential performance in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net
In the context of life sciences, computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are vital. QSAR studies can build predictive models for the biological activity of thiophene derivatives, such as their potential toxicity or therapeutic effects, based on their structural features. nih.govnih.gov Molecular docking simulations can predict how this compound or its analogues might bind to specific biological targets, such as proteins or enzymes. juniperpublishers.comnih.govnih.gov This in silico screening helps to identify promising candidates for drug development and to understand their mechanism of action at a molecular level, significantly accelerating the research and development process. nih.govnih.gov
Expansion into Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact. Future research on this compound will heavily focus on developing synthesis routes that are more sustainable and environmentally benign.
| Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Use of Greener Solvents | Replacing traditional organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.govtechscience.com | Reduced toxicity and environmental pollution. |
| Biocatalysis | Employing enzymes like lipase (B570770) for esterification. mdpi.com | High specificity, mild conditions, biodegradability. |
| Atom Economy | Designing one-pot or multi-component reactions to maximize incorporation of starting materials into the final product. nih.gov | Minimized waste generation. |
| Use of Non-Toxic Reagents | Utilizing simple, non-toxic reagents in place of harsh chemicals. techscience.com | Improved safety and reduced hazardous waste. |
Interdisciplinary Collaborations in Materials and Life Sciences
The unique properties of the thiophene ring make this compound a compound of interest for interdisciplinary research, bridging the gap between materials science and life sciences. nih.govtechscience.com
In materials science, thiophene-based compounds are well-known for their applications in organic electronics. techscience.com The sulfur-containing aromatic ring provides unique electronic and optical properties. Future research could explore the incorporation of this compound as a building block into larger conjugated polymers for use in organic semiconductors, OLEDs, and OFETs. nih.govtechscience.com Collaboration between organic chemists and materials scientists will be essential to design and synthesize novel materials with tailored electronic properties.
In the life sciences, the thiophene scaffold is a common feature in many pharmacologically active molecules, known to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov this compound can serve as a starting point for the development of new therapeutic agents. Collaborations with medicinal chemists, pharmacologists, and biologists will be crucial to explore its biological potential, understand its mechanisms of action, and develop derivatives with enhanced efficacy and specificity.
| Field | Potential Application | Key Collaborators |
|---|---|---|
| Materials Science | Building block for organic semiconductors, OLEDs, OFETs, and conductive polymers. nih.govtechscience.com | Polymer Chemists, Physicists, Materials Scientists. |
| Life Sciences / Medicinal Chemistry | Scaffold for developing new drugs with antimicrobial, anti-inflammatory, or antioxidant activity. nih.govnih.gov | Medicinal Chemists, Biologists, Pharmacologists. |
| Agrochemicals | Development of novel fungicides or herbicides. juniperpublishers.com | Agricultural Scientists, Toxicologists. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
